6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
Description
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a unique fused-ring system with a sulfur atom (thia) at position 3 and two fluorine atoms at position 4. Its molecular formula is C₆H₅F₂NO₂S, with a molecular weight of 209.17 g/mol (calculated). The bicyclo[3.1.0]hexane scaffold imposes significant steric constraints, while the fluorine atoms enhance electronegativity and metabolic stability. The carboxylic acid group at position 1 provides a site for hydrogen bonding and salt formation, making it valuable in medicinal chemistry for ligand-target interactions .
Properties
Molecular Formula |
C6H6F2O2S |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2S/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
BVWILZWQUVZTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(F)F)(CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compounds. One common synthetic route includes the use of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks . The reaction conditions often involve specific reagents and catalysts to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include methyllithium and other organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogs in Bicyclic Scaffolds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Heteroatom Substitution :
- The target compound contains sulfur (3-thia), while analogs like the 3-azabicyclo derivatives (e.g., CAS 201231-40-5) replace sulfur with nitrogen . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding kinetics.
- Compounds like 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid lack heteroatoms entirely, reducing polarity and hydrogen-bonding capacity .
Fluorine Substituents: The 6,6-difluoro motif in the target compound and CAS 201231-40-5 increases metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl) .
The 4-oxo group in CAS 201231-40-5 introduces a ketone, enabling nucleophilic reactions absent in the thia analog .
Biological Activity
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2O2S
- Molecular Weight : 194.21 g/mol
- CAS Number : 1215166-78-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating a possible role in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic rate | |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Decreased cytokine levels |
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, the administration of this compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
